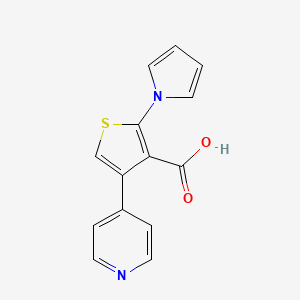

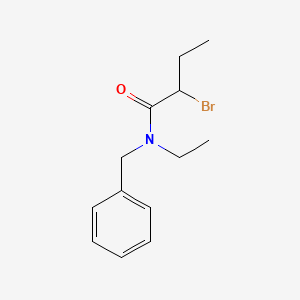

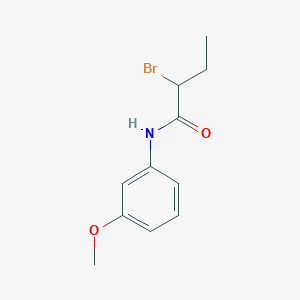

![molecular formula C14H11N3O2 B1392702 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1243022-01-6](/img/structure/B1392702.png)

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Descripción general

Descripción

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound. It is a derivative of pyrido[2,3-b]pyrazin-3(4H)-one . This compound has been designed as an inhibitor of aldose reductase (ALR2), an enzyme that plays a key role in the development of diabetes complications and oxidative stress processes associated with diabetes and other pathologies .

Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is represented by the formula C14H11N3O2 . More detailed information about its structure can be found in specialized chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one can be found in specialized chemical databases . The compound has the molecular formula C14H11N3O2 .Aplicaciones Científicas De Investigación

Application 1: Organic Light-Emitting Diodes (OLEDs)

- Results : The OLEDs developed using this method exhibit high external quantum efficiencies (EQEs) with yellow and orange emissions, achieving EQEs of up to 20.0% and 15.4%, respectively .

Application 2: Electrochemical DNA Sensing

- Results : The compounds demonstrate potential for DNA sensing applications, although specific quantitative data on sensitivity and selectivity are not provided in the summary .

Application 3: Nonlinear Optical (NLO) Properties

- Results : One of the derivatives, compound 7, shows remarkable NLO response with high values of average polarizability and hyper-polarizabilities, indicating its potential for NLO technological applications .

Application 4: Antioxidant Activity

- Results : The derivatives show promising antioxidant activity, suggesting their potential use as therapeutic agents .

Application 5: Antiurease Activity

- Results : The compounds display antiurease activity, indicating their potential as lead compounds for developing anti-infective drugs .

Application 6: Vibrational Analysis and Electronic Properties

- Results : The studies provide insights into the vibrational and electronic properties of the compounds, which are crucial for designing materials with desired characteristics .

Application 13: Synthetic Strategies for Pyrazolopyridine Derivatives

- Results : The review of methods provides comprehensive data on the synthetic approaches and their advantages and drawbacks .

Application 14: Development of Fluorescent Materials

- Results : The resulting OLEDs exhibit high photoluminescence quantum efficiency with emissions from blue to red, and high external quantum efficiencies for yellow and orange emissions .

Application 15: Electrochemical Sensing of DNA

- Results : The compounds show promise for DNA sensing applications, though specific quantitative data on sensitivity and selectivity would require further investigation .

Application 16: Nonlinear Optical Technology

Direcciones Futuras

The future directions of research on 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one could involve further exploration of its inhibitory effect on aldose reductase (ALR2) and its potential applications in the treatment of diabetes complications and oxidative stress processes associated with diabetes and other pathologies .

Propiedades

IUPAC Name |

4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXRZXASFIXKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)

![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)

![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)

![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)

![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)